Cas no 866588-35-4 (3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)

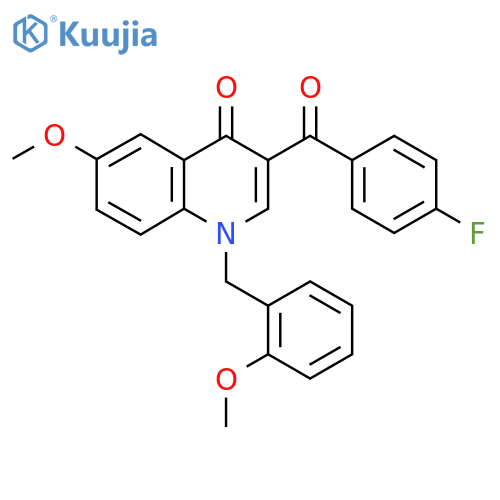

866588-35-4 structure

商品名:3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one

3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one 化学的及び物理的性質

名前と識別子

-

- 3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one

- F1604-0032

- 866588-35-4

- AKOS001831408

- 3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

- 3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxybenzyl)quinolin-4(1H)-one

- 3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one

- AB00674940-01

-

- インチ: 1S/C25H20FNO4/c1-30-19-11-12-22-20(13-19)25(29)21(24(28)16-7-9-18(26)10-8-16)15-27(22)14-17-5-3-4-6-23(17)31-2/h3-13,15H,14H2,1-2H3

- InChIKey: WFPZKRNIGIFBJW-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)C(C1C(C2C=C(C=CC=2N(C=1)CC1C=CC=CC=1OC)OC)=O)=O

計算された属性

- せいみつぶんしりょう: 417.13763628g/mol

- どういたいしつりょう: 417.13763628g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 6

- 複雑さ: 687

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8Ų

- 疎水性パラメータ計算基準値(XlogP): 4.8

3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1604-0032-10μmol |

3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |

866588-35-4 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1604-0032-2mg |

3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |

866588-35-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1604-0032-25mg |

3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |

866588-35-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1604-0032-20μmol |

3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |

866588-35-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1604-0032-5μmol |

3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |

866588-35-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1604-0032-4mg |

3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |

866588-35-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1604-0032-10mg |

3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |

866588-35-4 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1604-0032-30mg |

3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |

866588-35-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1604-0032-5mg |

3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |

866588-35-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1604-0032-75mg |

3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |

866588-35-4 | 90%+ | 75mg |

$208.0 | 2023-05-17 |

3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

5. Water

866588-35-4 (3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one) 関連製品

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量